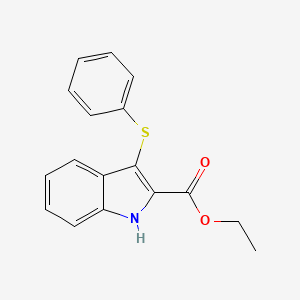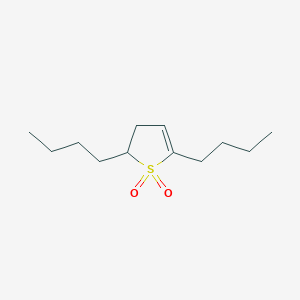
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid esters and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- typically involves multi-step organic reactions One common method starts with the hydrogenation of naphthalene derivatives to introduce the octahydro structureThe final step involves esterification with methanol to form the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while strong oxidizing agents like potassium permanganate (KMnO4) are employed for the oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the structure.
Reduction: Reduction reactions can be used to modify the ester groups or to reduce any remaining aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro structure but differ in the functional groups attached to the naphthalene ring.
1,2-Naphthalenedicarboxylic acid: The parent compound without the ester groups, used in similar applications but with different reactivity.
1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups in different positions, leading to different chemical properties and uses.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, dimethyl ester,(1R,4aS,8aS)- is unique due to its specific combination of functional groups and stereochemistry.
Propriétés
Numéro CAS |
106622-48-4 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
dimethyl (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H26O4/c1-16(2)9-6-10-17(3)12(16)8-7-11(14(18)20-4)13(17)15(19)21-5/h7,12-13H,6,8-10H2,1-5H3/t12-,13+,17-/m0/s1 |
Clé InChI |
SJTWNHSOWFJZMH-AHIWAGSCSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2C(=O)OC)C(=O)OC)(C)C |
SMILES canonique |
CC1(CCCC2(C1CC=C(C2C(=O)OC)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


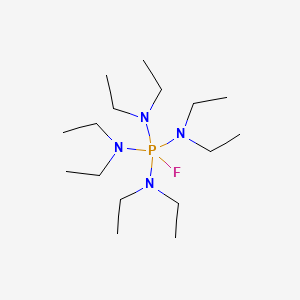
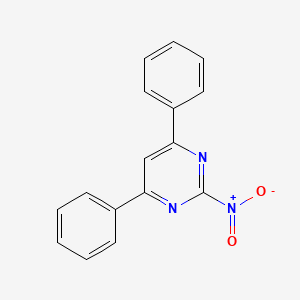
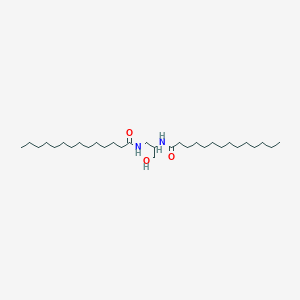
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
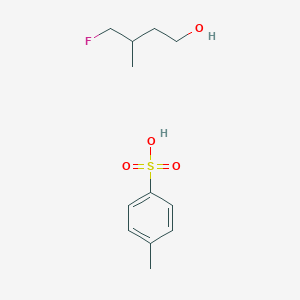
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
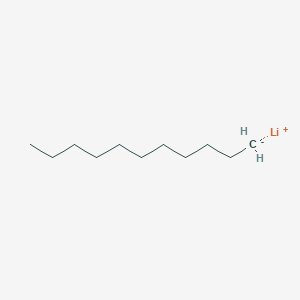
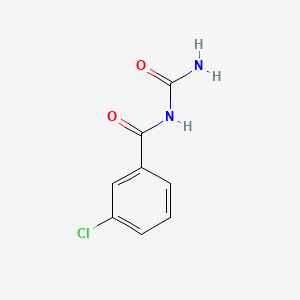
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
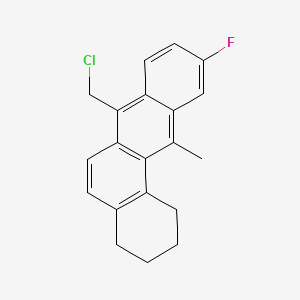
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
